REACTION_CXSMILES
|
ClC(Cl)(Cl)C([N:5]1[CH:12]2[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:14][CH:6]1[CH2:7]3)[CH2:11]2)=O.C(O)(C)C.[OH-].[Na+].O>C1(C)C=CC=CC=1>[CH:6]12[CH2:14][CH:10]3[CH2:9][CH:8]([CH2:13][CH:12]([CH2:11]3)[NH:5]1)[CH2:7]2 |f:2.3|
|
Name
|
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)N1C2CC3CC(CC1C3)C2)(Cl)Cl
|
Name
|
|
Quantity
|
70.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
by stirring for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by liquid separation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C12NC3CC(CC(C1)C3)C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |